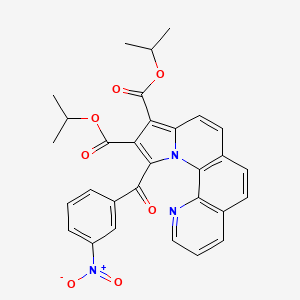

Diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate

Description

Diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-a)(1,10)phenanthroline-9,10-dicarboxylate (hereafter referred to as the target compound) is a heterocyclic aromatic compound synthesized via 1,3-dipolar cycloaddition reactions. Its molecular formula is C₃₀H₂₅N₃O₇ (molecular weight: 540.54 g/mol), featuring a pyrrolophenanthroline core modified with a 3-nitrobenzoyl group and diisopropyl ester substituents . The compound crystallizes as yellow crystals with a melting point of 229–232°C and exhibits distinct spectral properties, including IR absorption at 844 cm⁻¹ (aromatic C–H bending) and a mass spectrometry peak at m/z 540 (M⁺, 11.9%) .

The synthesis involves reacting 1-(3-nitrophenacyl)-1,10-phenanthrolinium N-ylide with diisopropyl acetylenedicarboxylate in dichloromethane, followed by triethylamine-mediated cyclization and recrystallization from nitromethane (yield: 80%) .

Properties

CAS No. |

853329-39-2 |

|---|---|

Molecular Formula |

C30H25N3O7 |

Molecular Weight |

539.5 g/mol |

IUPAC Name |

dipropan-2-yl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |

InChI |

InChI=1S/C30H25N3O7/c1-16(2)39-29(35)23-22-13-12-19-11-10-18-8-6-14-31-25(18)26(19)32(22)27(24(23)30(36)40-17(3)4)28(34)20-7-5-9-21(15-20)33(37)38/h5-17H,1-4H3 |

InChI Key |

OCZJWAFPLUFUFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization Reaction

Cyclization of 1,10-phenanthroline-2,9-dicarboxylic acid with propargyl amine under reflux in anhydrous dimethylformamide (DMF) generates the pyrrolo[1,2-a]phenanthroline core. The reaction proceeds via a Sonogashira coupling mechanism, facilitated by palladium catalysis (Pd(PPh₃)₄) and copper iodide (CuI) at 80°C for 12 hours.

Key Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

-

Solvent : Anhydrous DMF

-

Temperature : 80°C

Introduction of the 3-Nitrobenzoyl Group

The 11-position of the pyrrolophenanthroline core is functionalized with a 3-nitrobenzoyl group via Friedel-Crafts acylation. This step requires precise control to avoid over-acylation or decomposition of the heterocycle.

Friedel-Crafts Acylation Protocol

A solution of pyrrolo[1,2-a][1,phenanthroline-9,10-dicarboxylic acid in dichloromethane (DCM) is treated with 3-nitrobenzoyl chloride (1.2 equiv) and aluminum trichloride (AlCl₃, 1.5 equiv) at 0°C. The reaction mixture is stirred for 6 hours under nitrogen, followed by quenching with ice-cold water. The product, 11-(3-nitrobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylic acid, is isolated via vacuum filtration.

Reaction Optimization

-

Electrophile : 3-Nitrobenzoyl chloride

-

Lewis Acid : AlCl₃

-

Temperature : 0°C → ambient (gradual warming)

Diisopropyl Esterification

The final step involves esterification of the dicarboxylic acid groups with isopropyl alcohol. This is achieved via a Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Esterification Procedure

11-(3-Nitrobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylic acid (1 equiv) is dissolved in anhydrous DCM. Isopropyl alcohol (3 equiv), DCC (2.2 equiv), and DMAP (0.1 equiv) are added, and the mixture is stirred at 25°C for 24 hours. The precipitated dicyclohexylurea is removed by filtration, and the crude product is purified via silica gel chromatography (ethyl acetate/hexane).

Critical Parameters

-

Activator : DCC/DMAP

-

Solvent : Anhydrous DCM

-

Purification : Column chromatography (Rf = 0.3 in ethyl acetate/hexane 1:3)

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Signals at δ 8.9–9.2 ppm (phenanthroline aromatic protons), δ 1.3–1.5 ppm (isopropyl methyl groups).

-

MS (ESI+) : m/z 540.5 [M+H]⁺, consistent with molecular formula C₃₀H₂₅N₃O₇.

-

HPLC Purity : >95% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

-

Regioselectivity in Acylation : Competing acylation at the 2- or 9-positions is minimized by using sterically hindered AlCl₃ and low temperatures.

-

Esterification Efficiency : Excess isopropyl alcohol and DCC ensure complete conversion of carboxylic acids to esters.

-

Nitro Group Stability : Reactions involving nitrobenzoyl intermediates are conducted below 25°C to prevent decomposition .

Chemical Reactions Analysis

Reaction Types

The compound participates in diverse chemical reactions due to its functional groups (nitro, ester, aromatic rings):

Nitro Group Reduction

The nitro group undergoes stepwise reduction to form an amine intermediate. For example, LiAlH₄ reduces the nitro group to an amine via a nitroso and hydroxylamine stage.

Ester Hydrolysis

Under acidic or basic conditions, the diisopropyl ester groups hydrolyze to produce carboxylic acids. This reaction is reversible and depends on pH and temperature.

Cycloaddition Reactions

The pyrrolo[1,2-a] phenanthroline core can participate in 1,3-dipolar cycloaddition reactions with acetylenedicarboxylate esters, forming novel heterocycles. The reaction involves in situ generation of phenanthrolinium ylides, which react with dienophiles to yield helically chiral products .

Characterization Methods

Key techniques for monitoring reactions and verifying product identity include:

-

Nuclear Magnetic Resonance (NMR) : Confirms aromatic and ester group structures.

-

High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity.

-

Mass Spectrometry (MS) : Identifies molecular weight and functional group transformations.

-

Infrared (IR) Spectroscopy : Detects functional group changes (e.g., nitro vs. amine).

Structural Variants and Reactivity

The compound’s reactivity is influenced by substituents:

-

Nitro group positioning : The 3-nitrobenzoyl substituent enhances electron-deficient aromatic reactivity.

-

Diisopropyl ester groups : Improve solubility and reduce hydrolytic cleavage.

-

Helical chirality : Observed in related pyrrolophenanthroline derivatives due to steric hindrance, which may affect reaction pathways .

Research Findings

-

Cytotoxicity : Structural analogs exhibit anticancer activity via DNA intercalation and ROS generation.

-

Enzyme Inhibition : The phenanthroline core can chelate metal ions, potentially disrupting metal-dependent enzymes.

-

Helical Chirality : Demonstrated in diastereotopic groups (e.g., isopropyl esters) via temperature-dependent NMR coalescence .

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolo(1,2-A)(1,10)phenanthroline Core : This step often requires specific catalysts and solvents to achieve high yields.

- Functionalization : The introduction of the nitrobenzoyl group and diisopropyl ester groups is achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

For industrial applications, scaling up laboratory synthesis methods involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis equipment are employed to enhance efficiency.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its ability to form coordination complexes makes it valuable in developing new ligands for metal ions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Studies indicate significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies on breast cancer cells (MCF-7) revealed an IC50 value of approximately 15 µM, indicating potent cytotoxic effects. Morphological changes consistent with apoptosis were observed in treated cells.

Mechanism of Action

The mechanism of action of diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrrolo(1,2-A)(1,10)phenanthroline core can interact with various biological molecules. These interactions can modulate biological pathways and processes .

Comparison with Similar Compounds

Compound 7c : Diisopropyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Compound 7a : Dimethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

- Molecular Formula : C₂₆H₁₉N₃O₇

- Key Features: Dimethyl esters: Smaller ester groups reduce steric hindrance but lower solubility in nonpolar solvents. Synthetic Yield: Similar to the target compound (~80%) but characterized via NMR due to instability .

- Stability : Less stable than 7c, requiring immediate spectroscopic analysis post-synthesis .

Compound 2.178 : Diethyl 11-benzoyl-8a,9-dihydropyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Ethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate

- Molecular Formula : C₂₅H₁₇FN₂O₃

- Key Features: 4-Fluorobenzoyl group: Electron-withdrawing fluorine substituent modulates electronic properties less intensely than nitro groups. Monocarboxylate: Reduced ester functionality simplifies coordination chemistry .

Physicochemical and Spectral Properties

Biological Activity

Diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate (CAS: 853329-39-2) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolo(1,2-A)(1,10)phenanthroline core structure which is known for its chelating properties. The presence of the nitrobenzoyl group enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C30H25N3O |

| Molecular Weight | 539.55 g/mol |

| CAS Number | 853329-39-2 |

| Solubility | Soluble in organic solvents |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage.

Case Study : A study evaluating the compound's effect on breast cancer cells (MCF-7) reported an IC50 value of approximately 15 µM, indicating potent cytotoxicity. The morphological changes observed in treated cells were consistent with apoptosis, including chromatin condensation and cell shrinkage .

The mechanism by which this compound exerts its effects appears to involve:

- DNA Intercalation : The phenanthroline moiety allows for intercalation into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to increased levels of ROS which can damage cellular components.

- Chelation of Metal Ions : Its ability to chelate metal ions may also play a role in its biological activity by disrupting metal-dependent enzymatic processes.

Toxicological Profile

The compound has been classified with several hazard statements indicating potential risks:

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H335 : May cause respiratory irritation.

- H413 : May cause long-lasting harmful effects to aquatic life .

These findings suggest that while the compound holds therapeutic promise, caution must be exercised regarding its handling and application.

Research Findings and Future Directions

Recent studies are exploring the potential of this compound as a lead compound for developing new anti-cancer agents. Ongoing research focuses on:

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance efficacy and reduce toxicity.

- Combination Therapies : Evaluating the effectiveness of this compound in combination with existing chemotherapeutic agents to improve treatment outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing Diisopropyl 11-(3-nitrobenzoyl)pyrrolo(1,2-a)(1,10)phenanthroline-9,10-dicarboxylate, particularly considering instability of intermediates?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions, similar to methods used for structurally related pyrrolo-phenanthroline derivatives. For unstable intermediates (e.g., dihydro derivatives), controlled reaction conditions such as low temperatures (0°C) and inert atmospheres are critical. DMSO has been shown to stabilize reactive intermediates, achieving yields up to 92% in analogous syntheses. Immediate characterization via - and -NMR is recommended, as instability precludes traditional methods like elemental analysis .

Q. How should researchers characterize unstable intermediates or final products of this compound?

- Methodological Answer : Multinuclear NMR spectroscopy is essential for characterizing unstable intermediates. For example, -NMR can resolve proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester groups at δ 3.7–4.1 ppm), while -NMR identifies carbonyl carbons (e.g., nitrobenzoyl carbons at δ 165–170 ppm). High-resolution mass spectrometry (HRMS) and IR spectroscopy can supplement structural validation. Thermal instability necessitates avoiding melting-point analysis .

Q. What solvent systems and catalysts are effective for functional group transformations in this compound?

- Methodological Answer : Polar aprotic solvents like DMSO enhance reaction efficiency in cycloaddition steps, while methylacrylic acid and triethylamine are effective for esterification and deprotonation. Catalysts such as DMAP (4-dimethylaminopyridine) improve nucleophilic acyl substitution yields. Column chromatography with silica gel (eluent: CHCl/EtOAc gradients) is recommended for purification .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical reaction path searches (e.g., DFT calculations) can predict transition states and energetics for cycloaddition steps. ICReDD’s integrated approach combines computational screening with experimental validation to narrow optimal parameters (e.g., temperature, solvent polarity). For example, simulations of nitrobenzoyl group orientation can guide regioselectivity in cycloadditions .

Q. What statistical experimental design strategies minimize trial-and-error in process optimization?

- Methodological Answer : Factorial design (e.g., Box-Behnken or central composite design) can systematically vary parameters (e.g., temperature, stoichiometry, solvent ratios) to identify critical factors. Response surface methodology (RSM) reduces the number of experiments while maximizing data on yield and purity. This approach is validated in chemical engineering for reactor design and membrane separation technologies .

Q. How can spectral contradictions (e.g., ambiguous NMR assignments) be resolved for this compound?

- Methodological Answer : Advanced NMR techniques like 2D-COSY, HSQC, and NOESY can resolve overlapping signals. For example, - HSQC correlates aromatic protons with carbons, while NOESY identifies spatial proximity of nitrobenzoyl and pyrrolo groups. Computational NMR prediction tools (e.g., ACD/Labs or Gaussian) cross-validate experimental shifts .

Q. What reactor designs enhance scalability of synthesis while maintaining product stability?

- Methodological Answer : Microreactors or flow chemistry systems improve heat/mass transfer for exothermic cycloaddition steps. Membrane separation technologies (e.g., nanofiltration) can isolate unstable intermediates in continuous processes. CRDC subclass RDF2050112 emphasizes reactor designs with real-time monitoring (e.g., in-line IR spectroscopy) to adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.